molecular formula C6H9NO2 B1309209 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 27762-08-9

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1309209
CAS RN: 27762-08-9
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmacologically active molecules. The compound features a three-membered azabicyclo ring system, which is known to impart rigidity and three-dimensionality to the molecules, potentially leading to enhanced binding properties with biological targets .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives has been achieved through various methods. A notable approach involves a rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another method includes the synthesis of all four stereoisomers of the compound, which was accomplished by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Additionally, a three-component reaction has been developed for the synthesis of related 1-azabicyclo[3.1.0]hexane-3-enes, which is eco-friendly and offers excellent yields .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives is characterized by the presence of a strained bicyclic ring system. Ab initio calculations have provided explanations for the observed cis selectivity in the synthesis of these compounds . X-ray crystal structure analyses have revealed that the bicyclic amines derived from these compounds adopt a boat conformation for the azabicyclohexane skeleton, with substituents such as the N-benzyl group occupying an equatorial position on the heterocycle .

Chemical Reactions Analysis

The azabicyclohexane core of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical transformations. For instance, the synthesis of 5-X-substituted-2-azabicyclo[2.1.1]hexanes from the carboxy derivative has been reported, which can lead to the formation of methanopyrrolidines . Additionally, the rearrangement route has been used to synthesize functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, which are precursors for methano-bridged pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives are influenced by the bicyclic structure. The rigidity of the azabicyclo ring system is likely to affect the solubility, boiling point, and melting point of these compounds. The presence of carboxylic acid and amine functional groups also imparts certain chemical reactivity, such as the ability to form salts and engage in hydrogen bonding, which can be crucial for their biological activity .

Scientific Research Applications

1. Antitumor Agents

  • Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
  • Methods of Application: The antiproliferative activity of these compounds was screened in various human and mouse cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .
  • Results: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

2. Synthesis of Stereoisomers

  • Application Summary: The 3-azabicyclo hexyl ring system, a conformationally constrained bicyclic isostere for the piperidine motif, displays diverse biological activities and great potential in the pharmaceutical industry . It has been used in the synthesis of various stereoisomers.
  • Methods of Application: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines .
  • Results: This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .

3. Treatment of Pruritus

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of potent μ opioid receptor antagonists for the treatment of pruritus .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the administration of the compound as a pharmaceutical agent .
  • Results: The results are not specified in the source, but the compound is described as a potent antagonist, suggesting it may have significant effects in reducing pruritus .

4. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of ketohexokinase (KHK) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the administration of the compound as a pharmaceutical agent .
  • Results: The results are not specified in the source, but the compound is described as a potent inhibitor, suggesting it may have significant effects in treating NAFLD .

5. Synthesis of Fluorinated Compounds

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes .
  • Methods of Application: The key step was photochemical decomposition of CHF2-substituted pyrazolines .
  • Results: This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .

6. Muscarinic Receptor Antagonist

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of muscarinic receptor antagonists .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the administration of the compound as a pharmaceutical agent .
  • Results: The results are not specified in the source, but the compound is described as a potent antagonist, suggesting it may have significant effects in blocking muscarinic receptors .

Safety And Hazards

The safety data sheet for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS RN

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

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